2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid
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Overview
Description
2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid is a compound with the molecular formula C12H22N2O4. It is a tert-butyloxycarbonyl (Boc)-protected amino acid derivative, which is commonly used in organic synthesis and peptide chemistry. The Boc group serves as a protecting group for the amino function, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid typically involves the protection of the amino group of the piperidine ring with a tert-butyloxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the Boc-protected intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butyloxycarbonyl group into the piperidine ring, resulting in a more sustainable and efficient process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used to remove the Boc group.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, deprotected amino acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid involves its role as a protected amino acid derivative. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes and receptors, facilitating the formation of peptide bonds and other bioactive structures .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid
- 2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid
- 2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid tert-butyl ester
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a Boc-protected amino group and a piperidine ring. This combination provides stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes .
Properties
Molecular Formula |
C14H26N2O4 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-amino-2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)20-12(19)16-7-6-9(8-14(16,4)5)10(15)11(17)18/h9-10H,6-8,15H2,1-5H3,(H,17,18) |
InChI Key |
YUZSBAPGTNREHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)C(C(=O)O)N)C |
Origin of Product |
United States |
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